2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide
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Overview
Description
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinyl group, an acetamidophenyl group, and a trimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide typically involves multiple steps, including the formation of the triazinyl core, the introduction of the acetamidophenyl group, and the attachment of the trimethylphenyl group. Common synthetic routes may involve:
Formation of the Triazinyl Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Acetamidophenyl Group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Trimethylphenyl Group: This step may involve nucleophilic substitution reactions using trimethylphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- **2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide
Uniqueness
The uniqueness of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N5O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C23H25N5O3S/c1-12-10-13(2)19(14(3)11-12)25-21(30)15(4)32-23-26-22(31)20(27-28-23)17-8-6-7-9-18(17)24-16(5)29/h6-11,15H,1-5H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
IOZMJDPGTQELLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C)C |
Origin of Product |
United States |
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